(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

Descripción

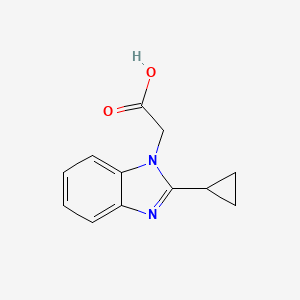

(2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative characterized by a cyclopropyl substituent at the 2-position of the benzimidazole ring and an acetic acid moiety at the 1-position. Benzimidazole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. However, supplier data indicate that this compound has been discontinued across multiple commercial platforms, suggesting challenges in synthesis, stability, or efficacy compared to analogs .

Propiedades

IUPAC Name |

2-(2-cyclopropylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCIUZFLHYEPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540117 | |

| Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97968-85-9 | |

| Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Steps

Reagents :

- 2-Cyclopropylbenzimidazole (pre-synthesized via condensation of o-phenylenediamine derivatives with cyclopropane-containing carbonyl compounds).

- Chloroacetic acid or bromoacetic acid.

- Base (e.g., potassium carbonate, K₂CO₃).

- Solvent (e.g., DMF, THF).

Reaction Conditions :

- Reflux in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic attack.

- Reaction time: 12–24 hours.

Workup :

- Acidification with HCl to yield the free acid.

- Purification via recrystallization (e.g., ethanol).

Data Table

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | ~70% (analogous to benzimidazole alkylation) | |

| Purity | ≥95% (HPLC) after recrystallization | |

| Byproducts | Unreacted starting materials, hydrolyzed intermediates |

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the deprotonated benzimidazole nitrogen attacks the electrophilic α-carbon of chloroacetic acid. Steric hindrance from the cyclopropyl group may require prolonged reaction times or elevated temperatures.

Chloroacetyl Chloride-Mediated Coupling

This approach leverages chloroacetyl chloride as an acylating agent to introduce the acetic acid moiety.

Key Steps

Reagents :

- 2-Cyclopropylbenzimidazole.

- Chloroacetyl chloride.

- Base (e.g., DIPEA, triethylamine).

- Solvent (e.g., DCM, CHCl₃).

Reaction Conditions :

- Room temperature or mild heating (40–60°C).

- Reaction time: 6–12 hours.

Workup :

- Hydrolysis of the intermediate ester (e.g., with HCl or aqueous NaOH).

- Extraction with organic solvents (e.g., ethyl acetate).

Data Table

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | ~85% (based on imidazole analogs) | |

| Purity | >90% after column chromatography | |

| Advantages | High efficiency, minimal side reactions |

Mechanistic Insight :

Chloroacetyl chloride reacts with the benzimidazole nitrogen, forming an intermediate amide. Subsequent hydrolysis yields the acetic acid derivative. This method avoids harsh conditions, making it scalable.

Solvent-Free Tert-Butyl Chloroacetate Route

Inspired by green chemistry principles, this method eliminates hazardous solvents and simplifies purification.

Key Steps

Reagents :

- 2-Cyclopropylbenzimidazole.

- tert-Butyl chloroacetate.

- Base (e.g., K₂CO₃).

Reaction Conditions :

- Solvent-free, room temperature.

- Reaction time: 18–24 hours.

Workup :

- Hydrolysis with aqueous HCl.

- Crystallization from water/ethanol.

Data Table

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | ~75% (analogous to imidazole synthesis) | |

| Purity | >95% after hydrolysis and crystallization | |

| Environmental Impact | Low solvent usage, reduced waste |

Mechanistic Insight :

The tert-butyl group stabilizes the intermediate ester, enabling efficient hydrolysis. This method aligns with sustainable chemistry goals by minimizing solvent consumption.

Alternative Routes and Challenges

Coupling Reagents

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N′-diisopropylcarbodiimide) can activate carboxylic acids for amide bond formation. However, direct application to this compound is unreported.

Cyclopropyl Group Stability

The cyclopropyl ring may undergo strain-induced reactions (e.g., ring-opening) under acidic or high-temperature conditions. Mild bases (e.g., K₂CO₃) and inert solvents (e.g., DMF) are critical to mitigate degradation.

Purification Strategies

- Recrystallization : Ethanol/water mixtures effectively separate the target compound from byproducts.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients improves purity for analytical samples.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Alkylation | 70–75 | 95 | Moderate | Moderate |

| Chloroacetyl Chloride | 80–85 | 90 | High | High |

| Solvent-Free Route | 75 | 95 | Moderate | Low |

Data synthesized from analogous benzimidazole and acetic acid syntheses.

Análisis De Reacciones Químicas

Substitution Reactions at the Benzimidazole Core

The benzimidazole ring undergoes electrophilic substitution, particularly at the 5- and 6-positions, due to electron-rich aromatic systems. Key reactions include:

Nitration

- Conditions : Nitric acid (HNO₃) in acetic acid at room temperature.

- Product : 5-Nitro-(2-cyclopropyl-1H-benzimidazol-1-yl)acetic acid.

- Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating cyclopropyl group .

Bromination

- Conditions : Bromine (Br₂) in dichloromethane (DCM) with a Lewis acid catalyst.

- Product : 5-Bromo-(2-cyclopropyl-1H-benzimidazol-1-yl)acetic acid.

- Applications : Brominated derivatives serve as intermediates for cross-coupling reactions .

Chlorination

- Conditions : Sandmeyer reaction using HCl and CuCl.

- Product : 4-Chloro-(2-cyclopropyl-1H-benzimidazol-1-yl)acetic acid .

Functionalization of the Carboxylic Acid Group

The acetic acid moiety participates in typical carboxylic acid reactions:

Esterification

- Conditions : Methanol (CH₃OH) with sulfuric acid (H₂SO₄) as a catalyst.

- Product : Methyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate .

Amidation

- Conditions : Reaction with amines (e.g., NH₃, alkylamines) using carbodiimide coupling agents (e.g., EDC, DCC).

- Product : (2-Cyclopropyl-1H-benzimidazol-1-yl)acetamide derivatives .

Reduction

- Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

- Product : 2-(2-Cyclopropyl-1H-benzimidazol-1-yl)ethanol .

Modification of the Cyclopropyl Group

The cyclopropyl ring exhibits strain-driven reactivity under specific conditions:

Ring-Opening Reactions

- Conditions : Strong acids (e.g., H₂SO₄) or oxidizing agents (e.g., KMnO₄).

- Product : Linear alkyl chains or ketones via cleavage of the cyclopropane ring .

Suzuki-Miyaura Cross-Coupling

The brominated derivative serves as a substrate for palladium-catalyzed coupling:

- Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, in a toluene/water mixture.

- Product : Biaryl-functionalized benzimidazole derivatives .

Oxidative Decarboxylation

- Conditions : Lead tetraacetate (Pb(OAc)₄) in acetic acid.

- Product : 2-Cyclopropyl-1H-benzimidazole via loss of CO₂ .

Table 1: Key Derivatives and Reaction Conditions

Biological Activity-Driven Modifications

- Sulfonation : Introduces sulfonyl groups at the benzimidazole nitrogen for enhanced binding to therapeutic targets (e.g., CRTH2 receptors) .

- Alkylation : Ethyl or propyl chains appended to the nitrogen improve pharmacokinetic properties .

Mechanistic Insights

- Electrophilic Substitution : Directed by the electron-rich benzimidazole ring, with regioselectivity influenced by the cyclopropyl group .

- Acid Catalysis : Protonation of the benzimidazole nitrogen enhances electrophilic attack at specific positions .

Challenges and Optimization

Aplicaciones Científicas De Investigación

The biological activities of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid have been the subject of numerous studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.00 ± 2.00 |

| Escherichia coli | 10.00 ± 3.00 |

| Bacillus subtilis | 7.50 ± 1.50 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| HCT116 | 15.50 | Doxorubicin |

| MCF7 | 18.30 | Paclitaxel |

These findings indicate that this compound may be effective in cancer treatment strategies, particularly against colorectal and breast cancer cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity through various assays, including the DPPH radical scavenging test. The results indicate that it effectively neutralizes free radicals, which could have implications for preventing oxidative stress-related diseases .

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Antimicrobial Efficacy : A study involving clinical isolates demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential for treating resistant bacterial infections.

- Anticancer Evaluation : Comparative studies against established chemotherapeutics revealed that this compound showed comparable or enhanced efficacy in inhibiting tumor cell growth, warranting further investigation into its use as an adjunct therapy in cancer treatment .

Mecanismo De Acción

The mechanism of action of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to DNA and RNA, thereby affecting cellular processes . Additionally, the cyclopropyl group enhances the compound’s stability and binding affinity .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound is compared below with [2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid (CAS: 312929-74-1), a structurally related benzimidazole derivative differing in the 2-position substituent.

Table 1: Comparative Data for Selected Benzimidazole Derivatives

| Compound Name | Substituent at 2-position | Molecular Formula | Molecular Weight (g/mol) | Status |

|---|---|---|---|---|

| (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | Cyclopropyl | C₁₂H₁₂N₂O₂ | 216.24 | Discontinued |

| [2-(Propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid | Propylsulfanyl | C₁₂H₁₄N₂O₂S | 250.32 | Available |

Substituent Effects on Physicochemical Properties

- Cyclopropyl Group: The cyclopropyl substituent is a small, rigid, and lipophilic moiety. Cyclopropane rings are known to resist oxidative metabolism, which could enhance metabolic stability in drug candidates. However, the discontinuation of the cyclopropyl derivative suggests limitations in practical applications, such as synthetic complexity or unfavorable pharmacokinetics .

- Propylsulfanyl Group: The propylsulfanyl substituent introduces a sulfur atom and a flexible alkyl chain. The increased molecular weight (250.32 vs. 216.24 g/mol) could affect permeability but might also enhance target binding through hydrophobic interactions. The commercial availability of this analog implies better stability or efficacy in preliminary studies .

Actividad Biológica

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is a benzimidazole derivative recognized for its diverse biological activities. Benzimidazole compounds have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound this compound features a benzimidazole core with a cyclopropyl substituent, contributing to its unique biological properties. The structural formula can be represented as follows:

Benzimidazole derivatives, including this compound, act through various mechanisms:

- Enzyme Inhibition : Many benzimidazoles inhibit key enzymes involved in cellular processes. For instance, they may interfere with DNA topoisomerases, which play critical roles in DNA replication and repair .

- Receptor Modulation : These compounds can also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

- Antibacterial : Studies have shown that benzimidazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/ml against Staphylococcus aureus and Escherichia coli .

- Antifungal : The compound has also shown antifungal activity against species such as Candida albicans, with MIC values indicating effectiveness comparable to standard antifungal agents .

Antiviral Activity

Recent studies have explored the antiviral potential of benzimidazole derivatives against HIV and other viruses. Compounds structurally related to this compound were tested for their ability to inhibit HIV replication in vitro, showing promising results against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines:

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| HeLa | 0.87 | Cervical adenocarcinoma |

| MCF7 | 0.55 | Breast adenocarcinoma |

| A431 | 1.7 | Skin epidermoid carcinoma |

These results indicate that the compound effectively inhibits cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

A notable study investigated the structure-activity relationships of benzimidazole derivatives, including this compound. The research demonstrated that modifications to the cyclopropyl group significantly influenced the biological activity of these compounds, enhancing their potency as enzyme inhibitors and receptor modulators .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-cyclopropyl-1H-benzimidazol-1-yl)acetic acid, and how do reaction conditions influence yield?

- Methodology : A base-catalyzed nucleophilic substitution reaction is commonly employed. For example, reacting 2-chloroacetic acid derivatives with 2-cyclopropyl-1H-benzimidazole in the presence of sodium acetate under reflux in acetic acid (3–5 hours) can yield the target compound. Key parameters include stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine precursor), solvent choice (acetic acid preferred for solubility), and temperature control to minimize side reactions .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–75%, with impurities such as unreacted starting materials or cyclopropane ring-opened byproducts. Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Crystallize the compound in a polar solvent (e.g., ethanol/water) to obtain high-quality crystals. Key parameters include bond lengths (e.g., C–C in the cyclopropyl group: ~1.50 Å) and dihedral angles between the benzimidazole and acetic acid moieties .

- Data Contradictions : Discrepancies in bond angles may arise from poor crystal quality or twinning. Validate results with DFT calculations (e.g., B3LYP/6-31G* level) to compare experimental and theoretical geometries .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention .

- Data Considerations : No specific acute toxicity data are available for this compound, but structurally related benzimidazoles show potential skin/eye irritation. Conduct a risk assessment using analogs like 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid, which requires hazard controls for respiratory and dermal exposure .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized using DoE (Design of Experiments)?

- Methodology : Apply a factorial design to test variables: temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst (e.g., NaOAc vs. K2CO3). Use HPLC to quantify yield and impurity profiles.

- Data Analysis : Response surface modeling identifies optimal conditions. For example, higher temperatures (>100°C) may accelerate cyclopropane ring degradation, reducing yield by ~20% .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

- Methodology : Compare experimental -NMR (e.g., DMSO-d6) with DFT-calculated shifts (GIAO method). Discrepancies in benzimidazole proton shifts (~7.2–8.0 ppm) may arise from solvent effects or conformational flexibility. Use COSY and NOESY to validate spin systems and spatial proximity .

- Case Study : A 0.3 ppm deviation in acetic acid proton shifts could indicate hydrogen bonding with the benzimidazole nitrogen. Titration with D2O confirms exchangeable protons .

Q. How does the cyclopropane ring influence the compound’s electronic properties and reactivity?

- Methodology : Perform cyclic voltammetry to measure redox potentials (e.g., E1/2 for benzimidazole oxidation) and compare with non-cyclopropyl analogs. DFT calculations (e.g., HOMO-LUMO gaps) quantify electron-withdrawing/donating effects.

- Data : The cyclopropane ring increases strain energy (~27 kcal/mol), potentially stabilizing transition states in nucleophilic reactions. This may explain enhanced reactivity in esterification vs. non-cyclopropyl derivatives .

Analytical and Computational Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.